4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a triazole ring fused with a thiol group, a phenyl group, and a pyridinyl group. The molecular formula of this compound is C13H10N4S, and it has a molecular weight of 254.31 g/mol . Triazole derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenyl or pyridinyl derivatives.
Scientific Research Applications
4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and metal-organic frameworks.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for potential anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects . The triazole ring and thiol group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
- 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
- 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and pyridinyl groups enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-phenyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c18-13-16-15-12(10-5-4-8-14-9-10)17(13)11-6-2-1-3-7-11/h1-9H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPQWTUKCULYHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972805 |
Source
|
Record name | 4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5729-09-9 |
Source
|
Record name | 4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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